![molecular formula C16H21BF2O4 B7956877 Ethyl 2,2-difluoro-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate](/img/structure/B7956877.png)
Ethyl 2,2-difluoro-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2,2-difluoro-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate: is a specialized organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a difluoro group and a tetramethyl-1,3,2-dioxaborolan-2-yl moiety, making it a valuable reagent in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2,2-difluoro-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate typically involves multiple steps, starting with the preparation of the tetramethyl-1,3,2-dioxaborolan-2-yl group. This can be achieved through the reaction of a phenyl boronic acid derivative with a suitable difluorinating agent under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for its application in different fields.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Various nucleophiles and electrophiles are used to achieve substitution reactions.
Major Products Formed: The reactions involving Ethyl 2,2-difluoro-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate can yield a range of products, including difluorinated phenyl derivatives, boronic acids, and other functionalized organic compounds.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its difluoro group makes it a valuable reagent for introducing fluorine atoms into organic compounds, which can significantly alter their chemical and physical properties.
Biology: In biological research, Ethyl 2,2-difluoro-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate is used in the study of enzyme mechanisms and the development of bioactive molecules. Its unique structure allows for the exploration of new biological pathways and interactions.
Medicine: In the field of medicine, this compound is utilized in the design and synthesis of pharmaceuticals. Its ability to undergo various chemical reactions makes it a versatile intermediate in drug development.
Industry: In industry, this compound is employed in the production of advanced materials and chemicals. Its properties are leveraged to create high-performance products with enhanced durability and functionality.
Mecanismo De Acción
The mechanism by which Ethyl 2,2-difluoro-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate exerts its effects involves its interaction with molecular targets and pathways. The difluoro group plays a crucial role in its reactivity, influencing the formation of bonds and the stability of intermediates. The tetramethyl-1,3,2-dioxaborolan-2-yl moiety enhances its ability to participate in cross-coupling reactions, which are essential for the synthesis of complex organic molecules.
Comparación Con Compuestos Similares
Ethyl 2,2-difluoro-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate
Ethyl (2E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-methylpropanoate
Ethyl 2-methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propanoate
Uniqueness: Ethyl 2,2-difluoro-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate stands out due to its difluoro group, which imparts unique reactivity and stability compared to similar compounds. This feature makes it particularly useful in specific chemical reactions and applications.
Propiedades
IUPAC Name |
ethyl 2,2-difluoro-2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BF2O4/c1-6-21-13(20)16(18,19)11-9-7-8-10-12(11)17-22-14(2,3)15(4,5)23-17/h7-10H,6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIKHWOMDBLUAAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C(C(=O)OCC)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BF2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
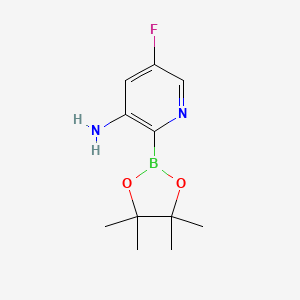
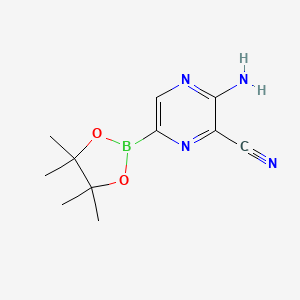
![Ethyl 2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-thiazole-4-carboxylate](/img/structure/B7956803.png)
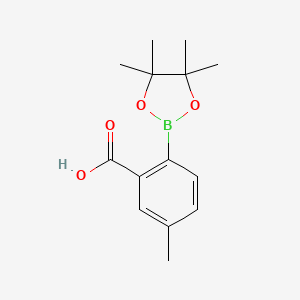
![[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]thiourea](/img/structure/B7956829.png)
![Ethyl 2-(4-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene]sulfonyl}piperazin-1-yl)acetate](/img/structure/B7956835.png)
![1-(4-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene]sulfonyl}piperazin-1-yl)ethanone](/img/structure/B7956843.png)
![N-(Furan-2-ylmethyl)-4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]benzenesulfonamide](/img/structure/B7956856.png)
![N-tert-Butyl-4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]benzenesulfonamide](/img/structure/B7956864.png)
![N-Cyclopropyl-4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]benzenesulfonamide](/img/structure/B7956874.png)
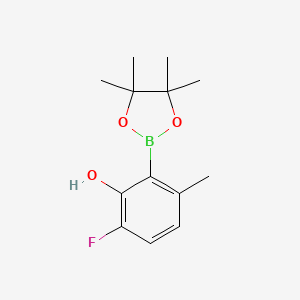
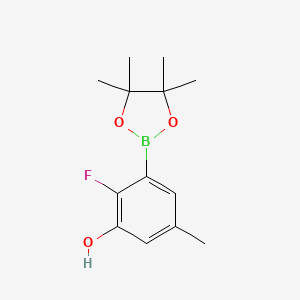
![5-Fluoro-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]aniline](/img/structure/B7956891.png)
![6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,3]thiazolo[4,5-b]pyridine-2-thiol](/img/structure/B7956900.png)
